Product packaging for 2-(4-Chlorophenyl)-2H-indazole(Cat. No.:CAS No. 61073-53-8)

2-(4-Chlorophenyl)-2H-indazole

Cat. No.: B8801060
CAS No.: 61073-53-8
M. Wt: 228.67 g/mol
InChI Key: CBIVOYLISNAAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2H-indazole (CAS 61073-53-8) is a high-value indazole derivative supplied as a tan solid for research applications. The indazole scaffold is recognized as a privileged structure in medicinal chemistry, and this specific compound has demonstrated significant potential in pharmacological studies. Recent research highlights its potent antiprotozoal activity. Studies show that this compound is highly effective against intestinal and vaginal pathogens, including Giardia intestinalis , Entamoeba histolytica , and Tromonas vaginalis . In many assays, it exhibited superior potency compared to the standard drug metronidazole . The structure-activity relationship (SAR) analyses indicate that the 2-phenyl substitution with electron-withdrawing groups, such as chlorine, is favorable for this enhanced biological activity . Beyond its antimicrobial properties, select 2H-indazole derivatives have also shown promising in vitro inhibitory activity against human cyclooxygenase-2 (COX-2), suggesting a potential dual role as antimicrobial and anti-inflammatory agents . This makes this compound a compelling candidate for researchers exploring new therapeutic strategies against infectious diseases with associated inflammatory responses. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9ClN2 B8801060 2-(4-Chlorophenyl)-2H-indazole CAS No. 61073-53-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61073-53-8

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

2-(4-chlorophenyl)indazole

InChI

InChI=1S/C13H9ClN2/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15-16/h1-9H

InChI Key

CBIVOYLISNAAMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthetic Methodologies for 2 4 Chlorophenyl 2h Indazole and Its Derivatives

Established Reaction Pathways for 2H-Indazole Ring System Construction

Several foundational reaction pathways have been established for the synthesis of the 2H-indazole ring system. These methods often involve the formation of a key N-N bond and subsequent cyclization to yield the desired heterocyclic core.

Cadogan's Cyclization and Modern Modifications

The Cadogan reaction is a classical and robust method for synthesizing 2H-indazoles through the reductive cyclization of ortho-nitroaromatic compounds. nih.govescholarship.org Traditionally, this reaction is conducted at high temperatures, often requiring refluxing in excess trialkyl phosphites or phosphines (typically >150 °C). nih.gov The widely accepted mechanism involves the deoxygenation of the nitro group to a nitrene intermediate, which then undergoes cyclization. nih.govnih.gov

A representative example is the synthesis of 2-phenyl-2H-indazole derivatives, where an imine formed from 2-nitrobenzaldehyde and an aniline is heated in triethyl phosphite at 150 °C. nih.gov This method has been successfully applied to produce 2-(4-chlorophenyl)-2H-indazole. nih.gov

Recent advancements have focused on developing milder conditions for the Cadogan cyclization. One significant modification involves a one-pot condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by a reductive cyclization promoted by tri-n-butylphosphine at a lower temperature of 80 °C in isopropanol. organic-chemistry.orgacs.orgnih.gov This approach not only broadens the substrate scope to include electronically diverse starting materials but also enhances the operational simplicity and safety by avoiding the isolation of intermediates. organic-chemistry.org

Further research has explored the mechanistic intricacies of the Cadogan reaction, presenting evidence for competent oxygenated intermediates, such as 2H-indazole N-oxides. nih.govescholarship.orgacs.org The isolation and characterization of these N-oxides have enabled a formal Cadogan cyclization to be performed at room temperature, challenging the traditional view that exhaustive deoxygenation to a nitrene is the sole pathway. nih.govescholarship.orgacs.org

Starting MaterialsReagent/CatalystConditionsProductYieldReference
o-nitrobenzaldehyde, 4-chloroanilineP(OEt)₃150 °CThis compound57% nih.gov
o-nitrobenzaldehydes, anilinesP(n-Bu)₃i-PrOH, 80 °CSubstituted 2H-indazolesModerate to Excellent organic-chemistry.org
o-nitrobenzyl bromide, aminesKOHDMSO, H₂O, rt2H-indazole N-oxides- nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like 2H-indazoles in a single step. Several one-pot, three-component strategies have been developed for the synthesis of 2H-indazole derivatives.

One notable method involves the copper-catalyzed reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org Copper(I) oxide nanoparticles (Cu₂O-NP) have been shown to be an effective catalyst for this transformation, which proceeds under ligand-free conditions in a green solvent like polyethylene (B3416737) glycol (PEG 300). organic-chemistry.org This approach is valued for its broad substrate scope and high tolerance for various functional groups. organic-chemistry.org

The use of sustainable heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, has also been reported for this three-component synthesis, further enhancing the environmental credentials of the method. acs.org

Component 1Component 2Component 3CatalystSolventProductReference
2-bromobenzaldehydesPrimary aminesNaN₃Cu₂O-NPPEG 3002H-indazole derivatives organic-chemistry.org
2-bromobenzaldehydesPrimary aminesNaN₃CuO@CPEG-4002H-indazole derivatives acs.org

Reductive Cyclization Approaches

Reductive cyclization is a cornerstone for 2H-indazole synthesis, with the Cadogan reaction being a prime example. Beyond the use of phosphines, other reducing agents and catalytic systems have been explored.

For instance, the reductive cyclization of o-nitrobenzylidene amines can be achieved under microwave conditions using MoO₂Cl₂(dmf)₂ as a catalyst and triphenylphosphine (Ph₃P) as the reducing agent, delivering 2-aryl-2H-indazoles in good yields. organic-chemistry.org Mechanistic studies on molybdenum-mediated Cadogan-type reactions suggest that the catalyst may be primarily involved in the initial reduction of the nitro group to a nitroso intermediate. acs.org

These alternative reductive cyclization methods provide valuable options for synthesizing 2H-indazoles, sometimes offering advantages in terms of reaction times and conditions.

[3+2] Dipolar Cycloaddition Reactions in 2H-Indazole Synthesis

The [3+2] dipolar cycloaddition reaction offers a highly efficient and regioselective route to the 2H-indazole core under mild conditions. A prominent example is the reaction between arynes and sydnones. nih.govnih.govacs.orgacs.org

This method involves the in situ generation of an aryne from a suitable precursor, which then undergoes a cycloaddition with a sydnone. nih.gov The initial bicyclic adduct is typically unstable and spontaneously extrudes a molecule of carbon dioxide in a retro-[4+2] cycloaddition fashion to afford the aromatic 2H-indazole. nih.govnih.gov This approach is notable for its high yields, mild reaction conditions, and the absence of contamination from the corresponding 1H-indazole isomers. nih.govacs.org The resulting halogen-substituted 2H-indazoles can be further functionalized using organopalladium chemistry. nih.gov

DipoleDipolarophileConditionsProductYieldReference
SydnonesArynesTHF, TBAF2H-indazolesGood to Excellent nih.govacs.org

Catalytic Approaches in 2H-Indazole Synthesis

Catalysis, particularly with transition metals, has revolutionized the synthesis of heterocyclic compounds, including 2H-indazoles. These methods often provide high efficiency and selectivity under mild conditions.

Transition Metal-Catalyzed Methodologies

A variety of transition metals, including palladium, rhodium, and copper, have been employed to catalyze the formation of the 2H-indazole ring system.

Palladium-catalyzed reactions are particularly prevalent. One approach involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, which tolerates a wide range of electron-donating and electron-withdrawing substituents. organic-chemistry.org Another Pd-catalyzed route achieves a regioselective synthesis of 2-aryl-2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org More recently, palladium catalysis has been used in the synthesis of 2-H-indazole derivatives from functionalized 3-bromo-4-((methylthio)methyl) precursors and hydrazines, using t-Bu₃PHBF₄ as a ligand and Cs₂CO₃ as a base. nih.gov

Rhodium(III)-catalyzed synthesis of 2H-indazoles has been achieved through the annulation of azoxy compounds with diazoesters ([4+1] annulation) or the reaction of azobenzenes with vinylene carbonate. nih.gov These methods often proceed via C-H bond activation, forming a five-membered rhodacycle intermediate. nih.gov

As mentioned previously, copper-catalyzed multicomponent reactions are also a significant strategy for 2H-indazole synthesis. organic-chemistry.orgacs.org These reactions highlight the versatility of transition metal catalysis in constructing the N-N and C-N bonds necessary for the indazole core. organic-chemistry.org

Catalyst SystemReactantsReaction TypeProductReference
PalladiumN-aryl-N-(o-bromobenzyl)hydrazinesIntramolecular Amination2-aryl-2H-indazoles organic-chemistry.org
Palladium/t-Bu₃PHBF₄3-bromo-4-((methylthio)methyl) derivatives, hydrazinesCyclization2-H-indazole derivatives nih.gov
Rhodium(III)Azoxy compounds, diazoesters[4+1] Annulation2H-indazole derivatives nih.gov
Rhodium(III)Azobenzenes, vinylene carbonateAnnulation via C-H activationC3-hydroxymethylated 2H-indazoles nih.gov
Copper(I) oxide NP2-bromobenzaldehydes, primary amines, NaN₃Three-component reaction2H-indazole derivatives organic-chemistry.org

Acid/Base-Catalyzed Synthesis Protocols

Acid and base catalysis offer alternative pathways to 2H-indazoles, often proceeding through different intermediates than transition metal-catalyzed reactions. The Davis-Beirut reaction, for example, can be catalyzed by either acid or base to produce 2H-indazoles from o-nitrosobenzaldehyde and primary amines. nih.gov The reaction is proposed to proceed through an o-nitrosobenzylidine imine intermediate, which undergoes an N,N-bond forming heterocyclization. nih.gov A photochemical Brønsted acid-catalyzed version of the Davis-Beirut reaction has also been developed to access N-aryl 2H-indazoles, which are often challenging to synthesize under traditional alkaline conditions. acs.org

Base-catalyzed tandem reactions have also been employed for the synthesis of 2H-indazoles. One such method involves the conversion of N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides to 2H-indazole 1-oxides under mild, base-catalyzed conditions. nih.govnih.govacs.org The resulting 2H-indazole 1-oxides can then be deoxygenated using triphenylphosphine to afford the corresponding 2H-indazoles. nih.govnih.gov

CatalystStarting MaterialsKey TransformationRef.
Acid or Baseo-nitrosobenzaldehyde and primary aminesDavis-Beirut reaction nih.gov
Photochemical Brønsted Acido-nitrobenzyl alcohols and anilinesDavis-Beirut reaction for N-aryl targets acs.org
BaseN-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamidesTandem C-C and N-N bond formation nih.govnih.govacs.org

Organocatalytic and Green Chemistry-Based Methods

In line with the principles of green chemistry, several methods have been developed to synthesize 2H-indazoles using more environmentally friendly approaches. As mentioned previously, the use of copper(I) oxide nanoparticles in PEG 300 represents a greener version of the multicomponent synthesis. organic-chemistry.org Similarly, a heterogeneous CuO@C nanocatalyst has been used for the synthesis of 2H-indazoles in PEG-400, offering the advantages of catalyst recyclability and gram-scale production. acs.orgnih.gov

Organocatalysis has also been applied to the functionalization of 2H-indazoles. An organophotoredox-catalyzed oxidative coupling enables the C-H amination of 2H-indazoles with a variety of amines at room temperature under ambient air, avoiding the use of metal catalysts. organic-chemistry.org

Another approach that aligns with green chemistry principles is the use of microwave irradiation to accelerate reactions, as seen in the copper-catalyzed synthesis of disubstituted 2H-indazoles. eurekaselect.com A mild and efficient one-pot synthesis of 2H-indazoles has been reported from ortho-imino-nitrobenzene substrates, which undergo reductive cyclization promoted by tri-n-butylphosphine. acs.org This method avoids harsh reagents and conditions.

MethodKey FeaturesStarting MaterialsRef.
Heterogeneous Copper CatalysisGreen solvent (PEG), reusable catalyst2-bromobenzaldehydes, primary amines, sodium azide organic-chemistry.orgacs.orgnih.gov
Organophotoredox CatalysisMetal-free C-H amination2H-indazoles and various amines organic-chemistry.org
Microwave-Assisted SynthesisEnergy efficient, rapid2-bromobenzaldehyde, aromatic amine, NaN₃ eurekaselect.com
One-Pot Reductive CyclizationMild conditions, organocatalyzedortho-imino-nitrobenzene substrates acs.org

Advanced Functionalization and Derivatization Techniques for 2H-Indazoles

The functionalization and derivatization of the pre-formed 2H-indazole core are crucial for generating libraries of compounds for structure-activity relationship studies. N-alkylation and N-arylation are key strategies in this regard.

N-Alkylation and N-Arylation Strategies

The selective alkylation or arylation at the N-2 position of the indazole ring is a common challenge due to the potential for reaction at the N-1 position. However, several regioselective methods have been developed. For the N-alkylation of 1H-indazoles to yield 2-alkyl-2H-indazoles, either trifluoromethanesulfonic acid or copper(II) triflate can be used to promote the reaction with various alkyl 2,2,2-trichloroacetimidates. organic-chemistry.org A direct and regioselective synthesis of 2-methyl and 2-ethyl-2H-indazoles can also be achieved using trimethyloxonium tetrafluoroborate or triethyloxonium hexafluorophosphate. semanticscholar.org Furthermore, a procedure for the regioselective synthesis of 2H-indazoles via direct alkylation with allyl and benzyl bromides, as well as α-bromocarbonyl compounds, has been developed. researchgate.netrsc.org

For N-arylation, palladium-catalyzed reactions are particularly effective. The direct arylation of the 2H-indazole C-H bond at position 3 is a powerful tool for creating 2,3-diaryl indazoles. acs.org The synthesis of 2-aryl-2H-indazoles can also be achieved through a [3 + 2] dipolar cycloaddition of sydnones with arynes, which offers mild reaction conditions and high yields without contamination from the 1H-indazole isomer. nih.gov

Reagent/CatalystSubstrateProductRef.
Trifluoromethanesulfonic acid or Copper(II) triflate1H-indazoles and alkyl 2,2,2-trichloroacetimidates2-alkyl-2H-indazoles organic-chemistry.org
Trimethyloxonium tetrafluoroborateIndazoles2-methyl-2H-indazoles semanticscholar.org
Allyl/benzyl bromides, α-bromocarbonylsIndazoles2-alkyl-2H-indazoles researchgate.netrsc.org
Palladium catalyst2H-indazoles and aryl halides2,3-diaryl indazoles acs.org
Sydnones and arynesN/A (forms the 2-aryl-2H-indazole core directly)2-aryl-2H-indazoles nih.gov

C3-Acylation via Radical Reactions

The direct acylation at the C3 position of the 2H-indazole core is a valuable transformation for creating derivatives with significant potential. Radical-mediated reactions have emerged as a powerful tool for this purpose, offering alternative pathways to traditional methods.

One notable approach involves a nickel-catalyzed direct C3-acylation of 2H-indazoles using aldehydes as the acyl source. rsc.org This method is proposed to proceed through a radical pathway, facilitated by the presence of tert-butyl hydroperoxide (TBHP) as a radical initiator. rsc.org The reaction tolerates a variety of substituted 2H-indazoles and both aryl and alkyl aldehydes, providing a convenient and economical route to 3-acyl-2H-indazoles. rsc.org For a substrate like this compound, this methodology would allow for the introduction of various acyl groups, thereby expanding its chemical diversity.

Another effective method for radical C3-functionalization is the use of a Ag(I)/Na₂S₂O₈ system, which enables the direct alkylation and acylation of 2H-indazoles. rsc.org This protocol utilizes substituted Hantzsch esters as radical precursors. The reaction proceeds under mild conditions and demonstrates a broad tolerance for different structural moieties, leading to versatile 2H-indazole derivatives with high efficiency. rsc.org

Visible-light photoredox catalysis also provides a modern, metal-free approach for C-H functionalization at the C3 position. For instance, the carbamoylation of 2H-indazoles has been achieved using oxamic acids as the carbamoyl source under visible light, with 4CzIPN acting as the photocatalyst. nih.gov A radical scavenging experiment confirmed that this transformation proceeds via a radical pathway. nih.gov This highlights the potential for introducing amide functionalities at the C3 position of this compound under green and mild conditions.

The table below summarizes representative radical C3-acylation and related reactions applicable to the 2H-indazole scaffold.

Reaction Type Catalyst/Initiator Acyl/Functional Group Source Key Features
C3-AcylationNi(II) / TBHPAldehydesDirect coupling, proceeds through a radical pathway, economical. rsc.org
C3-Acylation/AlkylationAg(I) / Na₂S₂O₈Hantzsch EstersMild conditions, broad substrate scope, high efficiency. rsc.org
C3-Carbamoylation4CzIPN (Photocatalyst)Oxamic AcidsVisible-light induced, transition-metal-free, radical pathway. nih.gov

Synthesis of Fused Indazole Ring Systems

The synthesis of fused polycyclic structures incorporating the indazole moiety is a key strategy for developing novel heterocyclic systems. These complex architectures can lead to unique pharmacological profiles. A significant method involves the single-step synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems. nih.govnih.gov This reaction utilizes 2-formyl dialkylanilines as precursors, which react with hydroxylamine to form the fused tricyclic system through an N-N bond formation. nih.gov While this specific example starts from an aniline derivative to build the indazole ring as part of the fused system, other strategies focus on the annulation of rings onto a pre-existing indazole core.

Palladium-catalyzed C–H functionalization of 2H-indazoles at the C3-position via an isocyanide insertion strategy has been reported for the synthesis of unprecedented benzoxazinoindazoles and indazoloquinoxalines. acs.org This method constructs four bonds in a one-pot synthesis, leading to skeletally diverse scaffolds in high yields under environmentally benign conditions. acs.org Applying this to a 2-aryl-2H-indazole like this compound could generate novel fused heterocyclic structures.

Incorporation of Diverse Functional Groups for Structure-Activity Relationship Investigations

To effectively probe the structure-activity relationships (SAR) of this compound, it is crucial to synthesize a library of derivatives with diverse functional groups at various positions. Late-stage functionalization via C-H activation is a particularly efficient approach for this purpose. researchgate.netdntb.gov.uarsc.org

Functionalization of the 2-Aryl Ring:

The ortho-position of the 2-aryl substituent is a common target for functionalization, often using the indazole nitrogen as a directing group. nih.govresearchgate.net

Acetoxylation: A Pd(II)-catalyzed acetoxylation of 2-aryl-2H-indazoles using phenyliodine(III) diacetate (PIDA) allows for the introduction of an acetoxy group at the ortho-position of the phenyl ring. This can be further hydrolyzed to the corresponding hydroxylated product. researchgate.net

Alkylation: Rhodium-catalyzed ortho-alkylation has been achieved using alcohols as the alkyl source through a sequential C-H activation and carbenoid insertion. researchgate.net

Acylmethylation: An efficient Cp*Rh(III)-catalyzed direct acylmethylation of 2H-indazoles with sulfoxonium ylides has been realized, providing ortho-acylmethylated 2-phenylindazole derivatives. researchgate.net

Functionalization at the C3-Position:

Beyond acylation, a variety of other functional groups can be introduced at the C3 position to study SAR.

Amination: An organophotoredox-catalyzed oxidative coupling enables the C-H amination of 2H-indazoles with a range of amines, including primary and secondary aliphatic amines and azoles, at room temperature. organic-chemistry.org

Cyanomethylation: Visible-light-promoted cyanomethylation using bromoacetonitrile as the radical source and Ir(ppy)₃ as the photocatalyst provides a mild method for installing a cyanomethyl group. nih.gov This group is a versatile handle for further chemical transformations. nih.gov

Phosphorylation: A manganese(III) acetate-mediated reaction with dialkyl phosphites allows for the direct phosphorylation of 2H-indazoles through a proposed radical mechanism. researchgate.net

The synthesis of a series of 2-phenyl-2H-indazole derivatives, including this compound, has been undertaken to evaluate their biological activities, such as antimicrobial and anti-inflammatory properties. mdpi.com In one study, derivatives were synthesized where the 4-chlorophenyl group was varied to include other substituents like methylsulfonyl and methoxycarbonyl to probe their effects on antiprotozoal activity. mdpi.comresearchgate.net

The following table presents a selection of synthesized 2-(4-substituted-phenyl)-2H-indazole derivatives and their reported biological evaluation context.

Compound Name Substituent at Phenyl C4-Position Biological Evaluation Context
2-Phenyl-2H-indazole-HAntiprotozoal Activity mdpi.com
This compound-ClAntiprotozoal Activity mdpi.com
2-(4-(Methoxycarbonyl)phenyl)-2H-indazole-COOCH₃Antiprotozoal Activity mdpi.com
2-(4-(Methylthio)phenyl)-2H-indazole-SCH₃Precursor for sulfinyl/sulfonyl derivatives mdpi.com
2-(4-(Methylsulfinyl)phenyl)-2H-indazole-SOCH₃Antimicrobial and Anti-inflammatory mdpi.com
2-(4-(Methylsulfonyl)phenyl)-2H-indazole-SO₂CH₃Antimicrobial and Anti-inflammatory mdpi.com

These synthetic efforts provide a diverse set of molecules, which are essential for mapping the SAR and identifying key structural features responsible for desired biological effects. researchgate.net

Biological Activities and Pharmacological Relevance of 2 4 Chlorophenyl 2h Indazole and Analogues

Broad-Spectrum Pharmacological Activities of Indazole Derivatives

The indazole nucleus is a significant scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. nih.govnih.govproquest.comnih.govresearchgate.netpnrjournal.com Synthetic compounds containing this particular nucleus have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities. nih.govresearchgate.net The versatility of the indazole ring allows for the development of derivatives with diverse therapeutic applications. nih.govpnrjournal.com Research in the medicinal chemistry of indazole derivatives has led to the development of compounds with applications in treating various diseases. ingentaconnect.com For instance, niraparib (B1663559) is an indazole-containing anticancer drug, while pazopanib (B1684535) acts as a tyrosine kinase inhibitor. nih.gov Other examples include granisetron, an antiemetic, and benzydamine, a nonsteroidal anti-inflammatory drug. nih.gov

Antimicrobial Efficacy Studies

Recent research has highlighted the potential of indazole derivatives as effective antimicrobial agents, particularly against protozoan parasites. nih.govproquest.comnih.govsemanticscholar.org Several studies have focused on the synthesis and evaluation of 2H-indazole derivatives for their activity against various pathogens. semanticscholar.orgnih.gov These investigations have revealed that certain indazole derivatives exhibit potent antiprotozoal activity, often surpassing that of existing drugs like metronidazole. semanticscholar.orgnih.govfrontiersin.org

Indazole derivatives have emerged as a promising class of compounds in the search for new and effective antiprotozoal agents. nih.govnih.govsemanticscholar.org Their activity has been reported against several protozoan parasites, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govproquest.comnih.govsemanticscholar.org The structural features of these derivatives, such as the substituents on the phenyl ring, play a crucial role in their antiprotozoal efficacy. nih.govnih.gov

A number of 2-phenyl-2H-indazole derivatives have been evaluated for their in vitro activity against Giardia intestinalis. nih.govsemanticscholar.orgnih.gov Notably, 2-(4-Chlorophenyl)-2H-indazole has demonstrated significant activity against this parasite. nih.govsemanticscholar.orgnih.gov Studies have shown that the presence of electron-withdrawing groups on the 2-phenyl ring can enhance the antiprotozoal activity. nih.govnih.gov In one study, this compound was among the most active compounds tested against three different protozoa. semanticscholar.orgnih.gov

In Vitro Activity of 2-Phenyl-2H-indazole Derivatives against Giardia intestinalis
CompoundSubstituent at Position 2IC50 (µM)Reference
This compound4-Chlorophenyl0.060 nih.gov
2-Phenyl-2H-indazolePhenyl0.120 nih.gov
2-(2-Chlorophenyl)-2H-indazole2-Chlorophenyl<0.050 nih.gov
2-(2-(Trifluoromethyl)phenyl)-2H-indazole2-(Trifluoromethyl)phenyl<0.050 nih.gov

The antiprotozoal activity of 2-phenyl-2H-indazole derivatives has also been extensively studied against Entamoeba histolytica. nih.govsemanticscholar.orgnih.gov Research has indicated that these compounds are generally more potent against E. histolytica compared to other protozoa. semanticscholar.orgnih.gov this compound was found to be one of the most potent compounds, with an IC50 value significantly lower than the reference drug metronidazole. nih.govsemanticscholar.orgnih.gov The substitution at the 2-phenyl position has been shown to be important for this activity. nih.gov

In Vitro Activity of 2-Phenyl-2H-indazole Derivatives against Entamoeba histolytica
CompoundSubstituent at Position 2IC50 (µM)Reference
This compound4-Chlorophenyl<0.050 nih.gov
2-Phenyl-2H-indazolePhenyl0.080 nih.gov
2-(2-(Trifluoromethyl)phenyl)-2H-indazole2-(Trifluoromethyl)phenyl<0.050 nih.gov

Several 2-phenyl-2H-indazole derivatives have shown promising in vitro activity against Trichomonas vaginalis. nih.govsemanticscholar.orgnih.gov While the potency against T. vaginalis is generally slightly lower than against E. histolytica and G. intestinalis, certain derivatives still exhibit significant efficacy. nih.govproquest.com The presence of electron-withdrawing substituents on the 2-phenyl ring is also favorable for activity against this parasite. nih.govproquest.com

In Vitro Activity of 2-Phenyl-2H-indazole Derivatives against Trichomonas vaginalis
CompoundSubstituent at Position 2IC50 (µM)Reference
This compound4-Chlorophenyl0.100 nih.gov
2-Phenyl-2H-indazolePhenyl0.180 nih.gov
2-(2-Chlorophenyl)-2H-indazole2-Chlorophenyl<0.070 nih.gov
2-(3-(Trifluoromethyl)phenyl)-2H-indazole3-(Trifluoromethyl)phenyl<0.070 nih.gov

Indazole N-oxide derivatives have been synthesized and evaluated for their potential as antiprotozoal agents, specifically against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species. researchgate.netuchile.cluchile.cl Studies have shown that the N-oxide moiety can be crucial for the trypanocidal activity of these compounds. uchile.cl For instance, 3-Cyano-2-(4-iodophenyl)-2H-indazole N1-oxide displayed notable antichagasic activity against two different parasitic strains and stages. researchgate.netuchile.cluchile.cl Furthermore, 3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide has demonstrated both trypanocidal and leishmanicidal activity. researchgate.netuchile.cl The leishmanicidal properties of indazole N-oxides have been tested against various Leishmania species, including L. amazonensis, L. infantum, and L. braziliensis. uchile.cl The presence of the N-oxide group appears to be important for the antichagasic activity, as the deoxygenated analogues generally show decreased activity. uchile.cl

Antibacterial Spectrum and Potency

Investigations into the antibacterial properties of 2-phenyl-2H-indazole derivatives have shown that these compounds are generally inactive against several tested bacterial strains. nih.gov However, the broader family of heterocyclic compounds containing a chlorophenyl moiety has demonstrated antibacterial potential. For instance, novel heterocyclic compounds featuring a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment have exhibited good antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. tci-thaijo.org

Antibacterial Activity of a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] Analogue tci-thaijo.org
Bacterial StrainActivity
Pseudomonas aeruginosaGood
Bacillus subtilisGood
Erwinia carotovoraGood
Escherichia coliGood

Antifungal Properties, including Candida Species

While many 2H-indazole derivatives show limited antibacterial action, certain analogues have demonstrated notable antifungal properties. Specifically, research has identified 2,3-diphenyl-2H-indazole derivatives that exhibit in vitro growth inhibition against pathogenic yeast, including Candida albicans and Candida glabrata. nih.gov This suggests that the 2H-indazole framework may be a promising scaffold for developing new agents against fungal infections, particularly those caused by Candida species, which are significant opportunistic pathogens. nih.govfrontiersin.org

Antifungal Activity of 2,3-Diphenyl-2H-indazole Analogues nih.gov
CompoundFungal SpeciesActivity
Compound 18Candida albicansInhibitory
Compound 18Candida glabrataInhibitory
Compound 23Candida albicansInhibitory
Compound 23Candida glabrataInhibitory

Anti-inflammatory Research and Mechanism (e.g., Cyclooxygenase-2 Inhibition)

A significant area of research for indazole derivatives has been in the field of anti-inflammatory agents. nih.gov The primary mechanism investigated is the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of inflammatory prostaglandins. nih.govnih.gov The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of the inducible COX-2 isoform, while the undesired side effects are often linked to the inhibition of the constitutive COX-1 isoform. nih.gov

Selected 2,3-diphenyl-2H-indazole derivatives have been evaluated for their potential as anti-inflammatory agents through COX-2 inhibition. nih.gov In vitro assays confirmed that several of these compounds display inhibitory activity against human COX-2 at a concentration of 10 µM. nih.gov Furthermore, computational docking calculations suggest that these indazole derivatives may bind to the enzyme in a manner similar to that of rofecoxib, a well-known selective COX-2 inhibitor. nih.gov

In Vitro COX-2 Inhibition by 2,3-Diphenyl-2H-indazole Analogues nih.gov
CompoundCOX-2 Inhibition at 10 µM
Compound 18Active
Compound 21Active
Compound 23Active
Compound 26Active

Antiproliferative and Antitumor Investigations

The indazole core structure is present in several approved anticancer drugs, highlighting its importance in oncology research. nih.govnih.gov Consequently, various analogues of this compound have been synthesized and evaluated for their antiproliferative and antitumor activities against numerous human cancer cell lines. nih.gov The mechanism of action often involves the inhibition of key enzymes involved in cell growth and proliferation, such as protein kinases. nih.gov

Research has shown that indazole derivatives can be potent inhibitors of several kinases implicated in cancer progression. For example, certain 1H-indazole derivatives have been identified as powerful inhibitors of pan-Pim kinases, while others act as potent inhibitors of the tyrosine kinase fibroblast growth factor receptor (FGFR). nih.gov Another series of indazole derivatives showed single-digit nanomolar inhibitory activity against Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication. nih.gov One such PLK4 inhibitor, CFI-400945, proved to be an effective inhibitor of tumor growth in a mouse model of colon cancer. nih.gov

Antiproliferative Activity of Indazole Analogues nih.gov
Indazole Analogue ClassMolecular TargetReported Activity
(1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-onesPolo-like kinase 4 (PLK4)Single-digit nanomolar inhibition (e.g., CFI-400945)
5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazolespan-Pim kinases (Pim-1, Pim-2, Pim-3)Potent inhibition with IC50 values in the low nanomolar range
3-(pyrrolopyridin-2-yl)indazole derivativesNot specifiedVigorous potency against HL60 cancer cell line
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazolesFGFR1Potent enzymatic inhibition (IC50 = 69.1 ± 19.8 nM)

Enzyme Inhibition Profiles of Indazole-Based Compounds

Beyond their role in inflammation and cancer, indazole-based compounds have been investigated as inhibitors of a variety of other enzymes. This broad inhibitory profile underscores the versatility of the indazole scaffold in drug design. nih.gov

A notable area of study is the inhibition of cholinesterases, which are targets for Alzheimer's disease therapy. researchgate.netmonash.edu Research has explored the synthesis of indazole derivatives as potential cholinesterase inhibitors, with some compounds demonstrating potent and selective inhibitory activity against butyrylcholinesterase (BChE). researchgate.netmonash.edu Molecular docking simulations have helped to elucidate the binding interactions between these indazole derivatives and the BChE enzyme. researchgate.netmonash.edu

In addition to cholinesterases, other enzymes have been targeted by indazole derivatives. For example, 3-substituted 1H-indazoles have been investigated for their ability to inhibit the IDO1 enzyme, which is involved in immune regulation and is a target in cancer therapy. nih.gov

Enzyme Inhibition Profiles of Various Indazole-Based Compounds
Compound Class/DerivativeTarget EnzymeSignificance
Indazole derivatives (e.g., compound 4q)Butyrylcholinesterase (BChE)Potential therapeutic for Alzheimer's disease researchgate.netmonash.edu
(1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-onesPolo-like kinase 4 (PLK4)Anticancer target nih.gov
5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazolespan-Pim kinasesAnticancer target nih.gov
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazolesFibroblast growth factor receptor (FGFR)Anticancer target nih.gov
3-substituted 1H-indazolesIndoleamine 2,3-dioxygenase 1 (IDO1)Cancer immunotherapy target nih.gov

Structure Activity Relationship Sar and Structural Determinants of Activity for 2 4 Chlorophenyl 2h Indazole Analogues

Systematic Exploration of Substituent Effects on Biological Activity

Systematic investigations into the effects of substituents on the 2-phenyl ring of the 2H-indazole scaffold have revealed that the electronic nature of these substituents plays a crucial role in modulating biological activity. Specifically, in studies evaluating the antiprotozoal activity of these compounds, a clear trend has emerged where electron-withdrawing groups on the 2-phenyl ring enhance potency. nih.govnih.govresearchgate.net

For instance, the parent compound, 2-phenyl-2H-indazole, demonstrates a notable increase in activity with the introduction of a chloro group at the para position of the phenyl ring, as seen in 2-(4-Chlorophenyl)-2H-indazole. nih.govnih.gov This enhancement is part of a broader pattern where substituents that decrease electron density on the phenyl ring contribute favorably to the biological activity against various protozoa. nih.govnih.gov

Further exploration of this trend has been conducted by introducing other electron-withdrawing groups at various positions on the phenyl ring. The following table summarizes the antiprotozoal activity (IC50 values) of several 2-phenyl-2H-indazole analogues against Entamoeba histolytica, illustrating the impact of different substituents.

CompoundSubstituent on Phenyl RingPosition of SubstituentIC50 against E. histolytica (µM)
2-Phenyl-2H-indazole-H-0.081
This compound-Clpara<0.050
2-(4-Methoxycarbonylphenyl)-2H-indazole-COOCH3para<0.050
2-(4-(Trifluoromethyl)phenyl)-2H-indazole-CF3para0.052
2-(3-Methoxycarbonylphenyl)-2H-indazole-COOCH3meta<0.050
2-(3-(Trifluoromethyl)phenyl)-2H-indazole-CF3meta0.053
2-(2-Chlorophenyl)-2H-indazole-Clortho0.051
2-(2-Methoxycarbonylphenyl)-2H-indazole-COOCH3ortho<0.050
2-(2-(Trifluoromethyl)phenyl)-2H-indazole-CF3ortho<0.050

The data indicates that analogues with electron-withdrawing substituents such as chloro, methoxycarbonyl, and trifluoromethyl at the ortho, meta, or para positions of the 2-phenyl ring generally exhibit potent antiprotozoal activity. nih.govnih.gov

Identification of Key Pharmacophoric Features

Based on SAR studies, several key pharmacophoric features have been identified for the biological activity of this compound analogues. A pharmacophore model for this class of compounds generally consists of a combination of hydrophobic, aromatic, and hydrogen bond acceptor features.

The essential pharmacophoric elements include:

An aryl group at the 2-position: The presence of a phenyl ring at this position is a common feature among active analogues. This aryl group likely engages in hydrophobic and aromatic interactions within the binding site.

Electron-withdrawing substituents on the 2-aryl ring: As established in the SAR, these groups are critical for enhanced potency. They likely modulate the electronic properties of the entire molecule, influencing its binding affinity and reactivity.

Potential for hydrogen bonding: While the core structure is largely hydrophobic, the nitrogen atoms of the indazole ring can potentially act as hydrogen bond acceptors, which may be a significant interaction depending on the specific biological target.

Pharmacophore modeling of related 2H-indazole analogues has identified a model comprising one hydrophobic, one hydrogen bond acceptor, and aromatic interactions as being predictive of activity. ugm.ac.idugm.ac.id This aligns with the structural characteristics of this compound, where the chlorophenyl group provides hydrophobicity and the indazole core offers aromatic and potential hydrogen bonding features.

Influence of Electronic and Steric Parameters on Biological Outcomes

The biological outcomes of this compound analogues are significantly influenced by both electronic and steric parameters.

Electronic Parameters: The overwhelming evidence from SAR studies points to the dominant role of electronic effects. The increased potency of analogues with electron-withdrawing groups suggests that a lower electron density on the 2-phenyl ring is favorable for activity. nih.govnih.govresearchgate.net This could be due to several factors, including:

Enhanced binding affinity through favorable electrostatic interactions with the target protein.

Modification of the molecule's pKa, which can affect its ionization state and ability to cross biological membranes.

Increased metabolic stability.

The consistent observation that substituents like -Cl, -CF3, and -COOCH3 lead to potent compounds underscores the importance of these electronic effects. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. For a QSAR model to be robust and predictive, it typically requires a dataset of compounds with significant structural diversity and a wide range of biological activities.

In the case of 2-phenyl-2H-indazole derivatives, including this compound, cheminformatic analyses have indicated that the currently synthesized and tested analogues, while potent, are located in a very focused chemical space. nih.gov The SAR for this series is described as continuous or smooth, meaning that small structural changes lead to predictable changes in activity without significant jumps or cliffs. nih.gov While this is valuable for initial lead optimization, it also suggests that the existing library of compounds may not possess the necessary structural diversity to build a comprehensive and highly predictive QSAR model. nih.gov

Therefore, to date, specific and detailed QSAR models for the prediction of the biological activity of this compound analogues are not extensively reported in the scientific literature. Further expansion of the chemical space of these derivatives, incorporating a wider variety of substituents at different positions, would be necessary to generate the data required for the development of robust QSAR models. nih.gov

Ligand Efficiency and Optimization Strategies

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target, relative to its size (typically measured by the number of heavy atoms). It is a useful tool for optimizing hit and lead compounds, as it helps to identify compounds that have a good balance of potency and size, avoiding the unnecessary increase in molecular weight that can lead to poor pharmacokinetic properties.

For some series of indazole-based derivatives, excellent ligand efficiencies have been reported, for instance, in the range of 0.30–0.48 for 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov While specific LE values for this compound in the context of its various biological activities are not always detailed, the high potency of this and related analogues at low molecular weights suggests favorable ligand efficiency.

Optimization strategies for this chemical series are guided by the established SAR principles:

Focus on Electron-Withdrawing Substituents: The primary strategy for enhancing potency is the introduction of electron-withdrawing groups on the 2-phenyl ring. Further exploration of a variety of such groups with different electronic and steric properties could lead to even more potent compounds.

Positional Scanning: Systematically moving a given substituent (like the chloro group) to different positions on the phenyl ring and on the indazole core can help to fine-tune the interaction with the target and improve activity and selectivity.

Bioisosteric Replacement: Replacing the chlorine atom with other bioisosteres (e.g., -CN, -CF3) can be a valuable strategy to modulate potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping: While maintaining the key pharmacophoric features, the 2H-indazole core could be replaced with other bicyclic or heterocyclic systems to explore new chemical space and potentially discover novel intellectual property.

By integrating these optimization strategies and continuously monitoring metrics like ligand efficiency, the this compound scaffold can be further developed into more effective therapeutic agents.

Mechanistic Elucidation of Biological Action of 2 4 Chlorophenyl 2h Indazole Derivatives

Identification and Characterization of Putative Molecular Targets

Direct molecular targets for 2-(4-chlorophenyl)-2H-indazole have not yet been definitively identified. However, research on the broader class of indazole-containing compounds points toward several plausible protein families that could be involved in its biological activity. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets with high affinity.

Putative molecular targets for indazole derivatives in general include:

Protein Kinases: Many indazole derivatives are known to be potent kinase inhibitors. For instance, pazopanib (B1684535) and axitinib (B1684631) are indazole-based drugs that target vascular endothelial growth factor receptor (VEGFR) and other tyrosine kinases. While not the exact compound, a related N-(4-chlorophenyl) substituted pyrazole (B372694) was found to inhibit the kinase AKT2/PKBβ, which is involved in cell survival and proliferation pathways. researchgate.net This suggests that this compound could potentially exert its effects by modulating the activity of one or more protein kinases crucial for parasite survival.

Cyclooxygenase (COX) Enzymes: Certain 2,3-diphenyl-2H-indazole derivatives have demonstrated inhibitory activity against COX-2, an enzyme involved in inflammation. Given that inflammation is a key feature of some parasitic infections, this presents another potential, though less direct, mechanism of action.

Other Enzymes and Receptors: The versatile indazole core has been shown to interact with a wide range of other targets, including HIV protease and estrogen receptors, highlighting the broad therapeutic potential of this chemical class.

Further research, including affinity chromatography, proteomics-based approaches, and molecular docking studies, is required to isolate and validate the specific molecular targets of this compound in pathogenic protozoa.

Investigation of Cellular and Biochemical Pathways Affected by the Compound

The potent antiprotozoal activity of this compound strongly implies that it disrupts cellular and biochemical pathways that are essential for the parasite's viability. While the upstream molecular targets are still being investigated, the downstream consequences can be hypothesized based on its observed biological effects.

Given its efficacy against anaerobic or microaerophilic protozoa like Entamoeba histolytica and Giardia intestinalis, a primary affected pathway is likely to be energy metabolism . nih.gov These organisms have unique metabolic adaptations to low-oxygen environments, which present attractive targets for selective drug action. Disruption of ATP synthesis, whether through glycolysis or other means, would be rapidly fatal to the parasite.

Other potential pathways affected could include:

Cell Proliferation and Survival: If the compound targets protein kinases, as suggested above, it would interfere with signaling cascades that control cell division and prevent programmed cell death (apoptosis). Inhibition of these pathways would halt the parasite's replication.

Redox Homeostasis: The electrochemical properties of the indazole ring suggest it could participate in redox reactions, potentially disrupting the delicate balance of oxidative stress within the parasite. This could lead to the accumulation of reactive oxygen species (ROS) and subsequent damage to DNA, proteins, and lipids.

The elucidation of the precise pathways awaits further metabolomic and transcriptomic studies on parasites treated with this compound.

Electrochemical Studies to Probe Redox Mechanisms of Action

Electrochemical studies provide valuable insight into the potential for a compound to participate in redox-based mechanisms of action. Research on 2-N-substituted indazoles has shown that these compounds are electroreducible at high negative potentials. This electrochemical reduction converts the indazole into the corresponding 2-N-substituted indazoline.

This finding is significant as it demonstrates that the indazole ring system can act as an electron acceptor. This capability could be central to its biological activity in several ways:

Interference with Electron Transport Chains: The compound could act as an artificial electron acceptor, shunting electrons away from their normal physiological pathways, such as mitochondrial or microsomal electron transport chains. This would disrupt vital processes like respiration and detoxification.

Generation of Reactive Intermediates: The reduction of the indazole could lead to the formation of radical intermediates that are highly reactive and could contribute to cellular damage through oxidative stress.

Depletion of Reducing Equivalents: By accepting electrons, the compound could deplete the cell's pool of essential reducing equivalents, such as NADH and FADH₂, further crippling energy metabolism.

Theoretical approaches, such as Density Functional Theory (DFT), can complement these experimental findings. By calculating properties like the HOMO-LUMO energy gap and the molecular electrostatic potential (MEP), it is possible to predict a molecule's reactivity and its propensity to accept electrons, offering a deeper understanding of its redox behavior.

Spectroscopic Approaches (e.g., Electron Spin Resonance) in Mechanistic Investigations

Spectroscopic techniques are essential for both structural characterization and for probing dynamic molecular mechanisms. Standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been used to confirm the structure of this compound.

Table 1: NMR Spectroscopic Data for this compound

Type Nucleus Chemical Shift (δ) in ppm
¹H NMR H (indazole ring) 8.37, 7.77, 7.69, 7.33, 7.12
¹H NMR H (chlorophenyl ring) 7.85, 7.49

Source: Data compiled from published research. nih.gov

Beyond structural confirmation, Electron Spin Resonance (ESR) spectroscopy is a powerful technique for investigating mechanisms involving free radicals. ESR can detect and characterize paramagnetic species, which are often formed during redox cycling or as a result of cellular oxidative stress.

Studies on similar heterocyclic compounds like pyrazole and imidazole (B134444) have shown that they can react with hydroxyl radicals (•OH), a highly reactive oxygen species, to form radical adducts that can be detected by ESR. huji.ac.il A similar mechanism could be at play for this compound. An ESR-based investigation could be designed to test the following hypotheses:

The compound reacts with biologically relevant radicals, acting either as a radical scavenger or forming a more stable radical species.

The compound promotes the generation of ROS within the target parasite, which could be detected using spin-trapping ESR techniques.

Observing a characteristic ESR signal upon interaction of the compound with cellular components would provide strong evidence for a mechanism of action involving free radicals and oxidative stress.

Analysis of Parasitic Respiration Inhibition

The most pronounced biological effect of this compound is its potent activity against anaerobic and microaerophilic protozoa. nih.gov This points strongly toward the inhibition of parasitic respiration as a primary mechanism of action. The compound has demonstrated exceptionally low IC₅₀ values against several medically important parasites.

Table 2: Antiprotozoal Activity of this compound

Parasite IC₅₀ (µM)
Entamoeba histolytica < 0.050
Giardia intestinalis 0.062

Source: Data from in vitro biological assays. nih.gov

While the precise target within the respiratory chain is unknown, a compelling hypothesis is that the compound inhibits key enzymes of the parasite's unique energy metabolism. Many anaerobic parasites utilize a NADH-fumarate reductase system for anaerobic ATP production. This system is distinct from the aerobic respiratory chain found in their mammalian hosts, making it an ideal drug target.

The potential mechanism of action involves the inhibition of one or more of the mitochondrial electron transport chain complexes:

Complex I (NADH:ubiquinone oxidoreductase): Inhibition would block the entry of electrons from NADH into the respiratory chain.

Complex II (Succinate dehydrogenase / Fumarate (B1241708) reductase): This enzyme is crucial as it can operate in both directions. In anaerobic respiration, it functions as fumarate reductase. Inhibition of this complex would be catastrophic for parasites relying on this pathway.

By disrupting the electron flow in the parasite's mitochondrial respiratory chain, this compound would halt the production of ATP, leading to a rapid cessation of all vital cellular functions and, ultimately, parasite death. This proposed mechanism aligns with the compound's high potency and its efficacy against parasites that thrive in low-oxygen environments.

Computational and Theoretical Investigations of 2 4 Chlorophenyl 2h Indazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for modeling the interaction between a small molecule ligand and a protein target at the atomic level.

As of the current literature review, specific molecular docking studies focusing exclusively on 2-(4-Chlorophenyl)-2H-indazole against defined biological targets have not been extensively published. Such studies would typically involve the in-silico placement of this compound into the binding site of a target protein implicated in a particular disease state. The goal would be to calculate the binding affinity and analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The results of these simulations are often summarized in a data table listing binding energies and interacting amino acid residues.

While detailed docking results for this compound are not available, it is a common practice in medicinal chemistry to perform such simulations on promising compounds. For instance, studies on other indazole derivatives have successfully employed molecular docking to elucidate potential mechanisms of action against targets like cyclooxygenase (COX) enzymes. These investigations provide crucial insights into the structure-activity relationships that govern the biological effects of this class of compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and various reactivity descriptors.

There is a notable absence of published studies dedicated to the comprehensive quantum chemical analysis of this compound. Such a study would typically involve geometry optimization of the molecule to find its most stable conformation, followed by the calculation of electronic properties. Key parameters derived from these calculations often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Furthermore, a complete DFT analysis would generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution and helps in identifying regions prone to electrophilic and nucleophilic attack. Other important parameters that would be calculated are ionization potential, electron affinity, electronegativity, hardness, and softness, all of which contribute to a deeper understanding of the molecule's behavior in chemical reactions. While the specific values for this compound are not available in the literature, the application of these computational tools is a standard approach in the characterization of novel compounds.

Cheminformatic Analysis and Predictive Modeling of Activity and Selectivity

Cheminformatics combines computational methods with chemical information to analyze and predict the properties of compounds. In a study encompassing a series of 2-phenyl-2H-indazole derivatives, this compound (referred to as compound 2 ) was included in a cheminformatic analysis to explore its physicochemical properties and potential for antiprotozoal activity. nih.gov

The analysis involved the calculation of several molecular descriptors to define the chemical space occupied by these indazole derivatives. A principal component analysis (PCA) was performed to compare the property space of the synthesized indazoles with that of a collection of antiprotozoal 1H-benzimidazole derivatives and compounds from the ChEMBL database. nih.gov The 2-phenyl-2H-indazole derivatives, including this compound, were found to be located in a focused region of the chemical space. nih.gov

The study also generated Structure-Activity Similarity (SAS) maps to visualize the activity landscape. nih.gov These maps provide insights into the relationship between structural similarity and biological activity. For the series of 2-phenyl-2H-indazole derivatives, a continuous structure-activity relationship was observed, indicating that small structural modifications lead to gradual changes in biological activity. nih.govresearchgate.net

Below is a table summarizing key findings for this compound from the aforementioned study.

Compound NameStructureMolecular Weight ( g/mol )LogPAntiparasitic Activity (IC50 in µM)
This compound228.683.86< 0.050

Data derived from a study on 2-phenyl-2H-indazole derivatives and their antiprotozoal activity. nih.gov

Correlation between Theoretical Reactivity Parameters and Experimental Observations

A crucial aspect of computational chemistry is the correlation of theoretical parameters with experimentally observed phenomena. This validation step is essential to confirm the predictive power of the computational models. For this compound, this would involve comparing calculated properties, such as those from DFT, with experimental data.

Currently, there are no specific published studies that draw a direct correlation between theoretical reactivity parameters and experimental observations for this compound. Such a study might, for example, correlate the calculated HOMO-LUMO gap with the observed reactivity of the compound in a particular chemical reaction or its metabolic stability. Another approach could be to establish a quantitative structure-activity relationship (QSAR) model, where theoretical descriptors are used to predict the experimentally determined biological activity, such as the IC50 value against a specific target.

In the broader context of the 2-phenyl-2H-indazole series, the presence of an electron-withdrawing group, such as the chloro group at the 4-position of the phenyl ring in this compound, was found to be favorable for its potent antiprotozoal activity. nih.govresearchgate.net A detailed computational study could provide a theoretical underpinning for this experimental observation by analyzing how the chloro substituent influences the electronic properties and interaction potential of the molecule.

Future Perspectives and Research Trajectories for 2 4 Chlorophenyl 2h Indazole

Design and Synthesis of Novel 2H-Indazole Architectures with Enhanced Bioactivity

Future research will focus on the rational design and synthesis of new 2H-indazole derivatives with superior potency and selectivity. A key strategy involves the hybridization of the 2H-indazole core with other pharmacologically important motifs to create multi-target agents. nih.govresearchgate.net For instance, derivatives combining cyclic systems found in antimicrobial and anti-inflammatory compounds have been designed to act as dual agents, which is particularly relevant for treating infectious diseases that have an inflammatory component. nih.gov

The synthesis of 2,3-disubstituted-2H-indazoles is a promising avenue. For example, the introduction of a diphenyl moiety, creating 2,3-diphenyl-2H-indazole derivatives, has yielded compounds with potent antiprotozoal activity, in some cases significantly more active than the reference drug metronidazole. nih.gov Further exploration will involve systematic modifications of substituents on the phenyl rings to optimize activity against various pathogens. The design of multi-target inhibitors for complex diseases like cancer is another major trajectory, with researchers aiming to create compounds that can simultaneously inhibit several receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR-2, Tie-2, and EphB4. nih.gov

Researchers are also expanding the synthetic toolkit to create more diverse and complex 2H-indazole architectures. This includes the development of methods for producing 3-amino-2H-indazoles and 3-acylated-2H-indazoles, which can serve as building blocks for further functionalization. nih.gov The goal is to generate extensive libraries of novel compounds for high-throughput screening, accelerating the discovery of new therapeutic leads.

Table 1: Examples of Synthesized 2H-Indazole Derivatives and Their Bioactivity

Compound ClassExample SubstituentsTarget/ActivityReference
2-Phenyl-2H-indazoles4-chlorophenyl, 4-(methoxycarbonyl)phenylAntiprotozoal (G. intestinalis, E. histolytica, T. vaginalis) nih.gov
2,3-Diphenyl-2H-indazolesVaried aryl groupsAntiprotozoal, Anticandidal, COX-2 Inhibition nih.gov
Multi-target RTK InhibitorsIndazole core with varied side chainsAnti-angiogenic, Anticancer (VEGFR-2, Tie-2, EphB4) nih.gov
3-Acylated-2H-indazolesAcyl groups at C3-positionSynthetic Intermediates nih.govmdpi.com

Exploration of Emerging Biological Targets and Disease Areas

The versatile 2H-indazole scaffold is being investigated against a growing list of biological targets and diseases. While activities such as anti-inflammatory, antimicrobial, and antitumor are well-documented, future work will delve deeper into specific molecular targets and novel therapeutic applications. nih.govbiotech-asia.org

In infectious diseases, research is moving beyond general antimicrobial activity to identify specific enzymatic targets. For example, some indazole analogues have been designed as DNA gyrase inhibitors for Gram-positive bacteria. nih.gov A significant area of future research is the development of potent antiprotozoal agents, with studies showing that 2-phenyl-2H-indazole derivatives are highly effective against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. pnrjournal.comnih.gov The mechanisms of action for these antiprotozoal effects remain largely unknown and represent a key area for future investigation. nih.gov

In oncology, the focus is on developing inhibitors for specific protein kinases that are crucial for cancer cell proliferation and survival. nih.gov Indazole derivatives have shown promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), pan-Pim kinases, and VEGFR-2, which are implicated in various cancers. mdpi.comnih.gov The development of selective inhibitors for targets like the filamentous temperature-sensitive protein Z (FtsZ) in bacteria and cyclooxygenase-2 (COX-2) for inflammation also represents emerging research directions. nih.govnih.gov Furthermore, the potential of 2H-indazole compounds in addressing neurological disorders is another nascent but promising field of exploration. researchgate.net

Advancements in Environmentally Benign and Efficient Synthetic Methodologies

A significant thrust in future chemical synthesis is the development of "green" and sustainable methods, and the production of 2H-indazoles is no exception. acs.org Researchers are actively moving away from harsh reaction conditions, toxic solvents, and expensive metal catalysts. acs.org

Recent advancements include one-pot, three-component reactions catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP) in polyethylene (B3416737) glycol (PEG), a green solvent. organic-chemistry.org This approach avoids the need for ligands and simplifies the synthesis process. organic-chemistry.org Electrochemical methods are also emerging as a sustainable alternative, enabling reactions like regioselective C3-H trifluoro/difluoromethylation at room temperature without the need for external oxidants or transition-metal salts. organic-chemistry.org

Other innovative green approaches include:

Iodine-mediated synthesis: This method allows for the metal-free functionalization of C-H bonds to form the 2H-indazole ring. nih.govrsc.org

Reactions on water: Palladium-catalyzed C-H arylation reactions have been successfully performed "on water," providing a direct and mild route to biologically significant 2,3-diaryl indazoles. acs.org

One-pot procedures: Methodologies such as the condensation-Cadogan reductive cyclization allow for the synthesis of structurally diverse 2H-indazoles from commercially available starting materials in a single step, which improves efficiency and reduces waste. organic-chemistry.org

These advancements not only reduce the environmental impact of chemical synthesis but also often lead to higher yields and simpler purification processes, making the production of these valuable compounds more economical and scalable. acs.orgorganic-chemistry.org

Table 2: Comparison of Synthetic Methodologies for 2H-Indazoles

MethodCatalyst/ReagentSolventKey AdvantagesReference
Three-Component ReactionCopper(I) oxide nanoparticles (Cu₂O-NP)Polyethylene glycol (PEG)Green solvent, ligand-free, one-pot organic-chemistry.org
Electrochemical SynthesisC-soft (+)/Ni-foam (-) electrodesNot specifiedAvoids external oxidants and metal salts, room temperature organic-chemistry.org
C-H FunctionalizationIodine (I₂)Not specifiedMetal-free, simple conditions nih.govrsc.org
Direct ArylationPalladium (Pd) catalystWaterEnvironmentally benign, mild conditions acs.org
Cadogan Reductive CyclizationTri-n-butylphosphinei-PrOHOne-pot, mild, efficient, scalable organic-chemistry.org

Integration of Interdisciplinary Approaches for Comprehensive Understanding

The future of drug discovery and development for 2H-indazole derivatives lies in the deep integration of multiple scientific disciplines. The traditional cycle of synthesis and biological testing is being enhanced by computational tools and advanced analytical techniques to create a more efficient and informed research process.

In silico studies, including molecular docking and cheminformatic analyses, are becoming indispensable. These computational methods allow researchers to predict how different 2H-indazole derivatives will bind to biological targets like COX-2 or various protein kinases, providing insights into structure-activity relationships (SAR) before synthesis. nih.govnih.gov This predictive power helps prioritize which novel compounds are most likely to succeed, saving time and resources.

Furthermore, mechanistic studies are being augmented by computational approaches like Density Functional Theory (DFT) calculations. nih.gov These calculations can elucidate complex reaction pathways, such as the radical chain mechanism in iodine-mediated synthesis, providing a deeper understanding that can guide the optimization of reaction conditions. nih.govrsc.org This synergy between synthetic chemistry, medicinal chemistry, pharmacology, and computational science is crucial for a comprehensive understanding of 2H-indazole compounds, from their fundamental chemical reactivity to their therapeutic potential in complex biological systems.

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(4-Chlorophenyl)-2H-indazole, and what experimental conditions optimize yield?

Methodological Answer: Two robust synthetic strategies are widely employed:

  • Oxidative Cross-Dehydrogenative Coupling (CDC): React this compound (1i ) with aldehydes (e.g., 4-methylbenzaldehyde) under tert-butyl peroxybenzoate catalysis. This method achieves ~71% yield with hexane:EtOAc (95:5) chromatography purification .
  • [3+2] Dipolar Cycloaddition: Utilize sydnones and arynes to form the indazole core. For example, reaction conditions involving Pd catalysts and microwave irradiation enhance regioselectivity and reduce reaction time .
    Key Considerations: Optimize solvent polarity (e.g., hexane/EtOAc gradients) and temperature to minimize side products.

Q. How is the structural identity of this compound confirmed experimentally?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR spectra for diagnostic signals (e.g., aromatic protons at δ 7.08–8.08 ppm and coupling constants J=8.08.8HzJ = 8.0–8.8 \, \text{Hz}) to verify substituent positions .
  • X-ray Crystallography: Resolve crystal structures using SHELX software (e.g., SHELXL for refinement). Monoclinic P21/nP2_1/n symmetry with lattice parameters a=12.539A˚,b=6.029A˚a = 12.539 \, \text{Å}, b = 6.029 \, \text{Å} confirms molecular packing .
  • HRMS: Validate molecular weight (e.g., m/z=347.0946[M+H]+m/z = 347.0946 \, [\text{M} + \text{H}]^+) to confirm purity .

Advanced Research Questions

Q. How can researchers resolve challenges in isolating geometric isomers during synthesis?

Methodological Answer:

  • Selective Crystallization: Use solvent polarity to favor cis/trans isomer separation. For example, polar solvents (e.g., ethanol) preferentially crystallize trans-isomers due to dipole alignment .
  • Lewis Acid-Mediated Isomerization: Treat cis-isomers with BF3_3·Et2_2O or AlCl3_3 to catalyze conversion to thermodynamically stable trans-isomers. Monitor progress via HPLC with a C18 column (acetonitrile/water mobile phase) .
    Note: Differential Scanning Calorimetry (DSC) can identify isomer-specific melting points (e.g., trans-Atovaquone melts at 130–132°C) .

Q. What methodologies are effective for evaluating the biological activity of this compound derivatives?

Methodological Answer:

  • Anthelmintic Assays: Use Pheretima posthuma (Indian earthworms) to test paralysis and death rates. Compare derivatives like 2-(4-chlorophenyl)-1H-benzimidazole acetamides against albendazole controls. Measure time to paralysis (≤30 min) and death (≤3 hrs) at 50–100 mg/mL concentrations .
  • Spectroscopic Binding Studies: Employ FT-IR or THz spectroscopy to analyze ligand-receptor interactions. For example, fingerprint regions (600–1600 cm1^{-1}) reveal hydrogen bonding patterns with biological targets .

Q. How do crystallographic software tools like SHELX improve structural refinement for indazole derivatives?

Methodological Answer:

  • High-Resolution Refinement: SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For 2-(4-methylphenyl)-2H-indazole, SHELX achieved Rfactor=0.049R_{\text{factor}} = 0.049 using 298 K data .
  • Twinning Analysis: SHELXD resolves twinned crystals (common in indazoles) by deconvoluting overlapping diffraction spots. This is critical for compounds with β\beta-angle deviations (e.g., β=93.6\beta = 93.6^\circ) .

Q. What strategies mitigate contradictions in spectroscopic data across synthetic batches?

Methodological Answer:

  • Batch-to-Batch Normalization: Calibrate NMR spectrometers with internal standards (e.g., TMS) and validate purity via HPLC (C18 column, 1.0 mL/min flow rate).
  • Cross-Validation with Crystallography: Resolve ambiguities in NOESY spectra (e.g., overlapping aromatic signals) by correlating with X-ray-derived torsion angles .

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